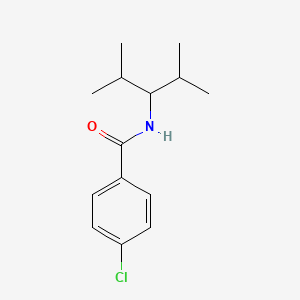
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds, which are known to have various biological activities.
作用机制
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline generates ROS by accepting electrons from cellular electron donors, such as NADH and NADPH. The electrons are then transferred to molecular oxygen, resulting in the formation of superoxide anion radicals. The superoxide anion radicals can further react with other molecules to form other ROS, such as hydrogen peroxide and hydroxyl radicals. The ROS generated by 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline can cause oxidative damage to cellular components, including proteins, lipids, and DNA.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has been shown to have various biochemical and physiological effects. It can activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can also induce apoptosis, which is a programmed cell death process. Additionally, 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can cause oxidative damage to DNA, leading to mutations and genomic instability.
实验室实验的优点和局限性
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and purified. Another advantage is that it can generate ROS in a controlled and reproducible manner. However, one limitation is that 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can be cytotoxic and can cause oxidative damage to cells and tissues. Therefore, caution should be taken when using 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments.
未来方向
There are several future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in scientific research. One direction is to study the role of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation in the regulation of cellular signaling pathways. Another direction is to investigate the potential therapeutic applications of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in diseases that involve oxidative stress and inflammation. Additionally, the development of new 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline analogs with improved properties and reduced toxicity could be a promising direction for future research.
In conclusion, 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been widely used in scientific research as a redox-active compound. It can generate ROS through the redox cycling process and has been used to study various biological processes. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has several advantages and limitations for lab experiments. There are several future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in scientific research, including the study of cellular signaling pathways and potential therapeutic applications.
合成方法
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 1,2,3,4-tetrahydroquinoline with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group with the amino group of the tetrahydroquinoline. The resulting product is 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, which can be purified by column chromatography.
科学研究应用
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively used in scientific research as a redox-active compound. It is known to generate reactive oxygen species (ROS) through the redox cycling process. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has been used to study various biological processes, including oxidative stress, apoptosis, and inflammation.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-10-13(15(20(22)23)11-17(16)25-2)18(21)19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFYTZVFYKWKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dihydro-2H-quinolin-1-yl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)



![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)
![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)